(R)-(1-Bromoethyl)benzene
Overview
Description
[®-1-Bromoethyl]benzene, also known as ®-1-Bromo-1-phenylethane, is an organic compound with the molecular formula C8H9Br. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the benzene derivatives family and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
[®-1-Bromoethyl]benzene can be synthesized through the reaction of ®-1-bromoethyl alcohol with benzene under alkaline conditions . Another method involves the bromination of ethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) .
Industrial Production Methods
Industrial production of [®-1-Bromoethyl]benzene typically involves the bromination of ethylbenzene. This process is carried out in large reactors where ethylbenzene is mixed with bromine and a catalyst. The reaction is controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[®-1-Bromoethyl]benzene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: It can be reduced to form ethylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Products include phenylethanol or phenylethylamine.
Oxidation: Products include acetophenone or phenylacetic acid.
Reduction: The major product is ethylbenzene.
Scientific Research Applications
[®-1-Bromoethyl]benzene has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is explored for its potential use in drug synthesis and development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [®-1-Bromoethyl]benzene involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic attack. This results in the formation of a new bond between the nucleophile and the carbon atom previously bonded to the bromine .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: Similar in structure but lacks the ethyl group.
Ethylbenzene: Similar but lacks the bromine atom.
Phenylethylamine: Similar but contains an amine group instead of a bromine atom.
Uniqueness
[®-1-Bromoethyl]benzene is unique due to its chiral nature and the presence of both a benzene ring and a bromine-substituted ethyl group. This combination makes it a versatile intermediate in organic synthesis and valuable in various chemical reactions .
Properties
IUPAC Name |
[(1R)-1-bromoethyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRUGYDDEMGVDY-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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